6-Chloro-2-methylimidazo[2,1-b]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5ClN2S |
|---|---|
Molecular Weight |
172.64 g/mol |
IUPAC Name |
6-chloro-2-methylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H5ClN2S/c1-4-2-9-3-5(7)8-6(9)10-4/h2-3H,1H3 |
InChI Key |
DZZATMCPMCDGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Chloro 2 Methylimidazo 2,1 B Thiazole and Its Functionalized Derivatives
Classical and Established Synthesis Routes for Imidazo[2,1-b]thiazole (B1210989) Core Structures
Traditional methods for constructing the imidazo[2,1-b]thiazole core have laid the groundwork for the synthesis of a wide array of derivatives. These established routes, while effective, often involve multiple steps, high temperatures, and may result in lower yields compared to modern techniques. mdpi.com
One of the most fundamental and widely used methods for the synthesis of the imidazo[2,1-b]thiazole ring system is the cyclocondensation reaction between a 2-aminothiazole (B372263) derivative and an α-haloketone. This reaction, a variation of the Hantzsch thiazole (B1198619) synthesis, provides a direct route to the fused heterocyclic system. nih.govnih.gov The reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695) or acetone. nih.govnih.gov
For instance, the reaction of 2-aminothiazole with α-bromo aralkyl ketones (phenacyl bromides) leads to the formation of the corresponding 6-substituted imidazo[2,1-b]thiazole derivatives. nih.govresearchgate.net The process involves the initial N-alkylation of the amino group of the thiazole by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the final bicyclic product. researchgate.net A variety of substituted 2-aminothiazoles and α-haloketones can be employed, allowing for the introduction of diverse substituents on the imidazo[2,1-b]thiazole core. nih.govyu.edu.jo
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| Thiazol-2-amine | 2-Bromo-1-phenylethanones | 6-Phenylimidazo[2,1-b]thiazoles | Refluxing acetone | nih.gov |
| 2-Aminothiazole | α-Bromo-3-methoxyacetophenone | 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole | Heating in ethyl alcohol | nih.gov |
| 2-Aminothiazole | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Microwave heating | nih.gov |
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The Vilsmeier reagent, typically a chloroiminium ion generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃), acts as the formylating agent. wikipedia.orgwikipedia.org This electrophilic substitution reaction can be applied to imidazo[2,1-b]thiazole systems to introduce an aldehyde group, which serves as a versatile handle for further functionalization. rsc.org The reaction proceeds via the attack of the electron-rich imidazo[2,1-b]thiazole ring on the Vilsmeier reagent, followed by hydrolysis to yield the corresponding carbaldehyde. wikipedia.org
The Hantzsch synthesis, traditionally used for the preparation of dihydropyridines, can also be adapted for the synthesis of thiazole derivatives. mdpi.com The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thiourea (B124793) derivative. nih.govorganic-chemistry.org This methodology is foundational to the cyclocondensation reactions described in section 2.1.1 and is a cornerstone in the synthesis of the thiazole portion of the imidazo[2,1-b]thiazole scaffold.
Modern and Sustainable Approaches to 6-Chloro-2-methylimidazo[2,1-b]thiazole Analogues
In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally benign synthetic methods. These modern approaches offer advantages over classical routes in terms of yield, reaction time, and substrate scope.
Transition-metal catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. The Sonogashira coupling, a palladium-copper co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been successfully employed for the synthesis of 6-substituted imidazo[2,1-b]thiazoles. tandfonline.comnortheastern.edu This method provides an efficient route for the formation of carbon-carbon bonds at the C-6 position of the imidazo[2,1-b]thiazole nucleus.
In a typical procedure, a 6-halo-imidazo[2,1-b]thiazole derivative is reacted with a terminal alkyne in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, and a copper(I) co-catalyst, like cuprous iodide, in a suitable solvent and base. tandfonline.com For example, the reaction of 2-amino-3-(2-propynyl)-1,3-thiazolium bromide with various iodobenzenes in the presence of a palladium catalyst leads to the formation of 6-benzylimidazo[2,1-b] mdpi.comnortheastern.eduthiazoles. tandfonline.com
| Substrate | Coupling Partner | Catalyst System | Product | Reference |
| 2-Amino-3-(2-propynyl)-1,3-thiazolium bromide | Iodobenzenes | PdCl₂(PPh₃)₂ / CuI | 6-Substituted imidazo[2,1-b] mdpi.comnortheastern.eduthiazoles | tandfonline.comnortheastern.edu |
| 6-Aryl imidazo[2,1-b]thiazoles | Not specified | Palladium catalysis | Direct arylation at C-5 | nih.gov |
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. mdpi.comsciforum.net The Groebke–Blackburn–Bienaymé reaction (GBBR) is an isocyanide-based MCR that has emerged as a powerful tool for the one-pot synthesis of imidazo[2,1-b]thiazoles. mdpi.comsciforum.net
The GBBR typically involves the reaction of a 2-aminothiazole, an aldehyde, and an isocyanide. osi.lvresearchgate.net This one-pot synthesis avoids the need for isolating intermediates, thereby reducing reaction time and waste generation. mdpi.com For example, a novel one-pot synthesis of imidazo[2,1-b]thiazoles has been developed using the GBBR with 3-formylchromone as the aldehyde component. mdpi.comsciforum.netsciforum.net The reaction conditions can be optimized by varying the solvent and temperature to achieve high yields in short reaction times. sciforum.net
| Aldehyde | Amine | Isocyanide | Product | Conditions | Yield | Reference |
| 3-Formylchromone | 2-Aminothiazole | tert-Butyl isocyanide | 3-(5-(tert-Butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | Toluene, 100 °C, 30 min | 78% | mdpi.comsciforum.net |
| 3-Formylchromone | 2-Aminothiazole | Cyclohexyl isocyanide | 3-(5-(Cyclohexylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | Toluene, 100 °C | 77% | mdpi.com |
The functionalization of the pre-formed imidazo[2,1-b]thiazole core through electrophilic substitution is a key strategy for introducing a variety of substituents. Studies have shown that the C-5 position of the imidazo[2,1-b]thiazole ring is particularly susceptible to electrophilic attack. nih.govrsc.orgrsc.org
A range of electrophilic substitution reactions have been carried out on imidazo[2,1-b]thiazoles, including acid-catalyzed deuteriation, bromination, nitrosation, trifluoroacetylation, and thiocyanation. rsc.orgrsc.org Bromination, for instance, occurs preferentially at the C-5 position even when the substrate contains other reactive nuclei. rsc.orgrsc.org The reactivity of the C-5 position is influenced by the nature of the substituent at the C-6 position. rsc.orgrsc.org Recent studies on direct C-H arylation have further explored the reactivity of different positions on the imidazo[2,1-b]thiazole scaffold, confirming the high reactivity of the C-5 position. nih.gov
| Reaction | Reagent | Position of Substitution | Substrate | Reference |
| Deuteriation | Acid-catalyzed | C-5 | 6-Substituted imidazo[2,1-b]thiazoles | rsc.orgrsc.org |
| Bromination | Not specified | C-5 | 6-Substituted imidazo[2,1-b]thiazoles | rsc.orgrsc.org |
| Nitrosation | Sodium nitrite (B80452) / Acetic acid | C-5 | 6-tert-Butyl imidazo[2,1-b]thiazoles | rsc.orgrsc.org |
| Trifluoroacetylation | Not specified | C-5 | Imidazo[2,1-b]thiazoles | rsc.orgrsc.org |
| Thiocyanation | Not specified | C-5 | Imidazo[2,1-b]thiazoles | rsc.orgrsc.org |
| Direct C-H Arylation | Aryl halides | C-5 | 6-Aryl imidazo[2,1-b]thiazoles | nih.gov |
Environmentally Conscious Synthetic Methods
In response to the growing need for sustainable chemical manufacturing, several green synthetic methods have been developed for imidazo[2,1-b]thiazole derivatives. These methods prioritize the use of non-toxic solvents, milder reaction conditions, and improved atom economy.
Glycerol-Promoted Synthesis: Glycerol (B35011) has emerged as a promising green solvent for the synthesis of imidazo[2,1-b]thiazoles. Its biodegradable, non-toxic nature and high boiling point make it an excellent medium for various organic reactions. A one-pot, two-component synthesis strategy has been developed for creating 6-aryl imidazo[2,1-b]thiazoles with high regioselectivity. This method involves the reaction of a phenacyl bromide with a 2-aminothiazole in a glycerol-water mixture. The use of glycerol as a promoting medium offers several advantages, including gentle reaction conditions, high yields, rapid reaction times, and straightforward workup procedures that often eliminate the need for chromatographic purification. nih.gov
The key benefits of this glycerol-promoted synthesis are summarized in the table below:
| Feature | Advantage |
| Solvent | Glycerol (a biomass-derived, reusable solvent) |
| Process | One-pot, two-component reaction |
| Selectivity | 100% regioselectivity for 6-aryl substituted products |
| Efficiency | High yields and short reaction times |
| Workup | Simple, often requiring only recrystallization |
| Sustainability | Environmentally benign and cost-effective |
TDAE-Assisted Reactions: Tetrakis(dimethylamino)ethylene (TDAE) serves as an organic reducing agent that can facilitate the synthesis of functionalized imidazo[2,1-b]thiazoles under mild conditions. TDAE reacts with haloalkyl derivatives through a process of two sequential single-electron transfers to generate a reactive anion. This methodology has been successfully applied to the synthesis of new 5-nitroimidazo[2,1-b]thiazole derivatives. The TDAE-assisted approach allows for the reaction of 6-chloromethyl-5-nitroimidazo[2,1-b]thiazole with various keto esters, ketomalonates, and ketolactams to produce a range of functionalized products in moderate to good yields. nih.govnih.gov In some cases, photo-irradiation can be used in conjunction with TDAE to enhance the reduction and improve yields, although this is not universally applicable and can sometimes lead to complex product mixtures. nih.gov
Targeted Synthesis of Specific this compound Hybrid Structures
The modular nature of the this compound scaffold allows for its integration with other pharmacologically relevant moieties to create hybrid molecules. These targeted syntheses aim to combine the chemical properties of different structural motifs.
Hybrid molecules incorporating both the imidazo[2,1-b]thiazole ring and an isatin (B1672199) (indoline-2,3-dione) moiety have been synthesized. One notable example involves the creation of 3,3-bis(6-chloroimidazo[2,1-b]thiazol-5-yl)indolin-2-one. researchgate.net This synthesis demonstrates a method for directly linking two imidazo[2,1-b]thiazole units to the C3 position of the isatin core. The resulting bis-imidazothiazole isatin hybrids are a subject of interest for their potential applications in medicinal chemistry. researchgate.net
The synthesis of hybrid structures that conjugate the this compound scaffold with a 1,4-dihydropyridine (B1200194) (DHP) ring is a topic of synthetic interest. The classical method for synthesizing the DHP ring is the Hantzsch pyridine (B92270) synthesis, a multi-component reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org
For the creation of a this compound-DHP conjugate, a plausible synthetic route would involve the preparation of an aldehyde derivative of the imidazo[2,1-b]thiazole core. This heterocyclic aldehyde could then be used as the aldehyde component in the Hantzsch reaction. While the general methodology for the Hantzsch synthesis is well-established and has been adapted for various heterocyclic aldehydes, specific literature detailing the synthesis of a DHP conjugate with this compound was not identified in the performed search.
The this compound moiety has been successfully incorporated into derivatives of the natural alkaloid noscapine (B1679977). In a reported synthetic pathway, natural α-noscapine is first N-demethylated to produce nornoscapine. The resulting free amine on the nornoscapine is then reacted with 4-(chloromethyl)thiazol-2-amine (B1582806). This intermediate is subsequently coupled with substituted aryl/heteroaryl α-bromomethyl ketones to yield the final N-imidazothiazolyl noscapinoids. researchgate.netnih.gov A similar strategy has been applied to the O-demethylated derivative of noscapine to produce O-imidazothiazolyl noscapinoids. researchgate.netnih.gov This targeted synthesis allows for the creation of complex hybrid molecules that combine the structural features of both noscapine and the imidazo[2,1-b]thiazole system.
A summary of the key reaction steps is provided below:
| Starting Material | Key Transformation | Intermediate/Product |
| Natural α-noscapine | N-demethylation | Nornoscapine |
| Nornoscapine | Reaction with 4-(chloromethyl)thiazol-2-amine | Thiazole amine-coupled noscapinoid |
| Thiazole amine-coupled noscapinoid | Coupling with α-bromomethyl ketones | N-imidazothiazolyl noscapinoids |
| Natural α-noscapine | O-demethylation | O-demethylated noscapine |
| O-demethylated noscapine | Reaction with 4-(chloromethyl)thiazol-2-amine and coupling | O-imidazothiazolyl noscapinoids |
Hydrazide Derivatives: Hydrazide derivatives of the imidazo[2,1-b]thiazole core have been synthesized and characterized. For instance, a series of 6-methyl-N'-(alkylidene/cycloalkylidene)imidazo[2,1-b]thiazole-5-carbohydrazides has been prepared. The synthetic route typically involves the initial formation of a carbohydrazide (B1668358) from the corresponding ester, followed by condensation with various aldehydes or ketones to yield the final alkylidene or cycloalkylidene hydrazide derivatives. These compounds serve as intermediates for the synthesis of other heterocyclic systems, such as thiazolidinones. capes.gov.brresearchgate.net
Urea (B33335) Derivatives: The formation of urea derivatives from a heterocyclic core generally involves the reaction of an amino-substituted heterocycle with an isocyanate or a phosgene (B1210022) equivalent. To synthesize a urea derivative of this compound, one would typically start with an amino-functionalized version of the parent molecule. This amino group could then react with an appropriate isocyanate (R-N=C=O) to form the corresponding urea derivative. The reaction between 2-amino-2-thiazoline (B132724) derivatives and isocyanates has been studied, revealing that the addition can occur at the endocyclic nitrogen atom. nih.gov While these general synthetic principles are well-understood in organic chemistry, specific literature detailing the synthesis of urea derivatives directly from this compound was not found in the conducted search.
Structure Activity Relationship Sar and Ligand Design Principles for 6 Chloro 2 Methylimidazo 2,1 B Thiazole Derivatives
Impact of Substituent Modifications on Biological Activity Profiles
The potency and selectivity of imidazo[2,1-b]thiazole (B1210989) derivatives are highly sensitive to the nature and position of various substituents. Modifications involving halogens, alkyl/aryl groups, and the fusion of additional ring systems have been extensively studied to optimize their therapeutic potential.
The introduction of halogen atoms, particularly chlorine, onto aryl rings appended to the imidazo[2,1-b]thiazole core has a profound impact on biological activity. Halogenation can influence the compound's lipophilicity, electronic properties, and ability to form specific interactions with biological targets.
Research on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives has shown that electron-withdrawing halogens significantly enhance antibacterial potency. nih.gov For instance, a derivative bearing a 2,4-dichlorophenyl group displayed potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL for Staphylococcus aureus and Bacillus subtilis. nih.gov This enhanced activity is attributed to the increased electron-withdrawing effects of the halogens. nih.gov Similarly, in the context of antimycobacterial agents, a benzo-[d]-imidazo-[2,1-b]-thiazole compound with a 2,4-dichloro phenyl moiety showed significant activity against Mycobacterium tuberculosis with a half-maximal inhibitory concentration (IC50) of 2.03 µM. nih.govrsc.org Brief SAR studies have also indicated a significant relationship between a chlorophenyl-substituted thiazole (B1198619) and anti-mycobacterial activity. researchgate.net
| Compound Scaffold | Substituent | Target Organism | Activity |
|---|---|---|---|
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | 2,4-dichlorophenyl | S. aureus | MIC: 6.25 µg/mL nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | 2,4-dichlorophenyl | B. subtilis | MIC: 6.25 µg/mL nih.gov |
| Benzo-[d]-imidazo-[2,1-b]-thiazole | 2,4-dichloro phenyl | M. tuberculosis H37Ra | IC50: 2.03 µM nih.govrsc.org |
The substitution of various alkyl and aryl groups at different positions of the imidazo[2,1-b]thiazole ring system is a key strategy for modulating biological activity. The size, shape, and electronic nature of these groups can dictate the compound's interaction with specific enzyme active sites or receptors.
In a series of cyclooxygenase (COX) inhibitors based on the 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole scaffold, the type and size of amine substituents at the C-5 position were found to critically affect both potency and selectivity for the COX-2 isoenzyme. nih.gov The derivative with a small N,N-dimethylaminomethyl group at C-5 was identified as the most potent and selective COX-2 inhibitor, with an IC50 value of 0.08 µM and a selectivity index over 300. nih.gov
For antimycobacterial activity, a benzo-[d]-imidazo-[2,1-b]-thiazole derivative carrying a 4-nitro phenyl group was highly active against M. tuberculosis H37Ra, with an IC50 of 2.32 µM. nih.govrsc.org In the realm of anticancer agents, imidazo[2,1-b]thiazole-based aryl hydrazones have shown significant cytotoxicity, with IC50 values as low as 1.12 µM against the MDA-MB-231 breast cancer cell line. nih.gov Furthermore, studies on 6-methylimidazo[2,1-b]thiazole (B1607133) derivatives revealed that specific modifications could induce antimicrobial activity against S. epidermidis. nih.gov
| Core Scaffold | Substituent | Biological Target/Activity | IC50 Value |
|---|---|---|---|
| 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole | 5-(N,N-dimethylaminomethyl) | COX-2 Inhibition | 0.08 µM nih.gov |
| Benzo-[d]-imidazo-[2,1-b]-thiazole | 4-nitro phenyl | Antimycobacterial (M. tb) | 2.32 µM nih.govrsc.org |
| Imidazo[2,1-b]thiazole-aryl hydrazone | Varies | Antiproliferative (MDA-MB-231) | 1.12 µM nih.gov |
Fusing an additional aromatic ring, such as a benzene (B151609) ring, to the imidazo[2,1-b]thiazole core creates a benzo[d]imidazo[2,1-b]thiazole system. This extension of the heterocyclic scaffold results in a more rigid, planar structure with an expanded surface area, which can lead to altered biological activities and target specificities. nih.gov This fused system is often found in various bioactive molecules and is known to confer antimicrobial, anticancer, and antibacterial properties. nih.gov
The development of benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives has been particularly important in the search for new antimycobacterial agents. rsc.org The fusion of the benzo group is integral to the activity of compounds that have demonstrated potent inhibition of M. tuberculosis. nih.govrsc.org For example, derivatives of this fused system have shown significant activity, with IC50 values as low as 2.03 µM against the H37Ra strain of M. tuberculosis. nih.gov The versatility of this scaffold allows for further structural modifications, suggesting its potential as a pharmacophore for developing selective inhibitors. nih.gov
Elucidation of Critical Pharmacophoric Features within the 6-Chloro-2-methylimidazo[2,1-b]thiazole Skeleton
Based on extensive SAR studies, several key pharmacophoric features of the imidazo[2,1-b]thiazole skeleton can be identified as critical for biological activity. The core bicyclic imidazo[2,1-b]thiazole ring system provides a rigid, planar scaffold essential for appropriate orientation within a biological target's binding site.
Exploration of Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For imidazo[2,1-b]thiazole and related heterocyclic systems, QSAR models have been developed to predict their activity and guide the design of new, more potent derivatives. chalcogen.rophyschemres.org
In Vitro Pharmacological Activities and Mechanistic Investigations of 6 Chloro 2 Methylimidazo 2,1 B Thiazole and Analogues
Anticancer Activity and Molecular Targets
Derivatives of the imidazo[2,1-b]thiazole (B1210989) core structure have demonstrated significant potential as anticancer agents, operating through various mechanisms to inhibit cancer cell proliferation and induce cell death. nih.govnih.govresearchgate.netresearchgate.netnih.gov These compounds have been shown to be effective in the treatment of certain cancers, including colon cancer when used in combination with other chemotherapy agents. nih.gov
Inhibition of Kinase Pathways (e.g., Pan-RAF, VEGFR-2)
A key mechanism through which imidazo[2,1-b]thiazole analogues exert their anticancer effects is the inhibition of critical kinase signaling pathways that are often dysregulated in cancer.
Notably, a series of novel (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives have been identified as potent pan-RAF inhibitors . napier.ac.ukelsevierpure.comnih.gov The RAF (Rapidly Accelerated Fibrosarcoma) kinases are central components of the MAPK/ERK signaling cascade, which, when hyperactivated by mutations such as BRAF V600E, drives uncontrolled cell growth in various cancers, including melanoma. napier.ac.uk Certain imidazo[2,1-b]thiazole derivatives have demonstrated the ability to inhibit all RAF isoforms, a crucial feature for overcoming resistance to selective BRAF inhibitors and minimizing paradoxical activation of the pathway. napier.ac.ukacs.org For instance, compounds with a terminal open-chain sulfonamide or a cyclic sulfamide (B24259) moiety have shown high activity in both enzymatic and cellular assays, effectively inhibiting the phosphorylation of downstream targets MEK and ERK. elsevierpure.comnih.gov
Another important target for this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. mdpi.commdpi.com Several imidazo[2,1-b]thiazole derivatives have been developed as potent VEGFR-2 inhibitors. researchgate.net For example, a novel series of thiazole (B1198619) derivatives demonstrated significant inhibitory activity against VEGFR-2, with one compound showing an IC50 value of 0.044 μM, comparable to the standard drug sunitinib. nih.gov These compounds effectively down-regulate cell proliferation, growth, and survival by interfering with the VEGFR-2 signaling pathway. researchgate.net
Table 1: Selected Imidazo[2,1-b]thiazole Analogues as Kinase Inhibitors
| Compound Class | Target Kinase | Key Findings |
|---|---|---|
| (Imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives | Pan-RAF | Potent inhibition of all RAF isoforms, overcoming resistance to selective BRAF inhibitors. napier.ac.ukelsevierpure.comnih.gov |
| Imidazo[2,1-b]thiazole chalcone (B49325) derivatives | VEGFR-2 | Promising anticancer activity with demonstrated inhibition of VEGFR-2. researchgate.net |
| Thiazole derivatives | VEGFR-2 | Significant inhibitory activity comparable to sunitinib. nih.gov |
Induction of Apoptotic Cell Death Pathways (e.g., Caspase Activation, Bcl-2/Bax Modulation)
A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Imidazo[2,1-b]thiazole derivatives have been shown to trigger apoptosis through multiple intrinsic and extrinsic pathways. nih.govresearchgate.net
The modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis, is a common mechanism. Studies have demonstrated that treatment with imidazo[2,1-b]thiazole analogues leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 . nih.govjohnshopkins.edufrontiersin.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. nih.govfrontiersin.org
Caspase activation , a central event in apoptosis, is consistently observed following treatment with these compounds. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. frontiersin.org Furthermore, some derivatives have been shown to induce apoptosis by increasing the levels of reactive oxygen species (ROS), which can cause mitochondrial dysfunction and trigger cell death. nih.gov
Cell Cycle Arrest Mechanisms (e.g., G2/M Phase)
In addition to inducing apoptosis, imidazo[2,1-b]thiazole derivatives can halt the proliferation of cancer cells by causing cell cycle arrest . nih.govjohnshopkins.edu This prevents the cells from progressing through the cell division cycle and ultimately leads to cell death.
A common finding is the accumulation of cells in the G2/M phase of the cell cycle following treatment with these compounds. johnshopkins.edunih.gov This indicates that the compounds interfere with processes essential for the transition from the G2 phase to mitosis or for the proper execution of mitosis itself. For example, a series of imidazo[2,1-b]thiazole linked triazole conjugates were found to induce G2/M phase arrest in lung cancer cells. nih.govjohnshopkins.edu This effect is often linked to the disruption of microtubule dynamics, as discussed in the following section. Some thiazole derivatives have also been shown to cause cell cycle arrest in the G1 and S phases. researchgate.netnih.gov
Interaction with Tubulin and Microtubule Dynamics
The cytoskeleton, particularly the microtubule network, is a well-established target for anticancer drugs. Microtubules are dynamic polymers of tubulin that play a crucial role in cell division, intracellular transport, and maintenance of cell shape. nih.gov Several imidazo[2,1-b]thiazole analogues have been identified as microtubule-destabilizing agents , effectively inhibiting tubulin polymerization. nih.govjohnshopkins.edu
These compounds bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of microtubules. nih.govjohnshopkins.edumdpi.com This disruption of microtubule dynamics leads to the formation of a dysfunctional mitotic spindle, which in turn activates the mitotic checkpoint and causes the cell to arrest in the G2/M phase of the cell cycle. nih.govjohnshopkins.edunih.gov The prolonged arrest in mitosis ultimately triggers apoptosis. Immunofluorescence analysis has confirmed that treatment with these conjugates leads to a significant decrease in the density of the microtubule network in cancer cells. nih.govjohnshopkins.edunih.gov
Antimicrobial and Antiviral Efficacy
The imidazo[2,1-b]thiazole scaffold is not only a promising framework for the development of anticancer agents but also exhibits a broad spectrum of antimicrobial and antiviral activities. nih.govchemmethod.comsapub.orgnih.govresearchgate.netnih.govmdpi.commdpi.comsemanticscholar.orgdntb.gov.ua
Antibacterial Spectrum and Mechanisms (e.g., FtsZ Inhibition)
Imidazo[2,1-b]thiazole derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria. nih.govchemmethod.commdpi.com For instance, certain derivatives have shown inhibitory activity against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Klebsiella pneumoniae. nih.govchemmethod.com The amphiphilic nature of thiazole derivatives, possessing both hydrophobic and hydrophilic components, is thought to facilitate their penetration into bacterial cell membranes. mdpi.com
One of the key bacterial targets for thiazole-containing compounds is the filamenting temperature-sensitive mutant Z (FtsZ) protein. nih.govfrontiersin.org FtsZ is a bacterial homolog of eukaryotic tubulin and plays a critical role in bacterial cell division by forming the Z-ring at the site of septation. mdpi.commdpi.com Inhibition of FtsZ polymerization disrupts Z-ring formation and blocks cell division, ultimately leading to bacterial cell death.
While direct inhibition of FtsZ by 6-Chloro-2-methylimidazo[2,1-b]thiazole has not been explicitly detailed, various thiazole derivatives have been shown to target this protein. nih.govfrontiersin.org These compounds can disrupt the dynamic assembly of FtsZ and Z-ring formation by stimulating FtsZ polymerization and bundling, while also inhibiting its GTPase activity. nih.govfrontiersin.orgmdpi.com For example, a thiazole orange derivative exhibited a broad spectrum of bactericidal activity, including against methicillin-resistant Staphylococcus aureus (MRSA), by disrupting FtsZ function. nih.gov
Table 2: Antibacterial Activity of Selected Imidazo[2,1-b]thiazole Analogues
| Compound/Analogue | Bacterial Strain(s) | Mechanism of Action |
|---|---|---|
| 6-methyl-N2-(cycloalkylidene)imidazo[2,1-b]thiazole-5-carbohydrazide derivatives | Staphylococcus epidermidis | Not specified. nih.gov |
| Schiff bases of 5-(4-bromo phenyl) imidazo (B10784944) (2, 1-b) thiazole | Staphylococcus aureus, Klebsiella pneumoniae | Not specified. chemmethod.com |
| Thiazole orange derivative | Gram-positive and Gram-negative bacteria, including MRSA | FtsZ inhibition. nih.govfrontiersin.org |
Enzyme Modulation and Ion Channel Activity
Cardiovascular Activity and Calcium Channel Interactions
While direct in vitro studies on the cardiovascular effects of this compound are not extensively documented in publicly available research, significant insights can be drawn from studies on analogous compounds incorporating the imidazo[2,1-b]thiazole scaffold. Research into a series of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines has revealed a notable profile of cardiovascular activity, primarily characterized by interactions with L-type calcium channels and a resulting selective cardiodepressant effect. nih.gov
These analogues have been demonstrated to act as L-type calcium channel blockers, a mechanism central to their observed pharmacological behavior. nih.gov The imidazo[2,1-b]thiazole moiety, when integrated into a dihydropyridine (B1217469) scaffold, appears to confer a unique selectivity, favoring cardiovascular effects on cardiac tissue over vascular smooth muscle. nih.gov This is a departure from the typical profile of many dihydropyridine calcium channel blockers, which often exhibit more pronounced vasorelaxant properties.
Functional in vitro assays conducted on isolated cardiac tissues have elucidated the specific cardiodepressant activities of these compounds. nih.gov These activities are primarily manifested as negative inotropic (reduction in the force of myocardial contraction) and negative chronotropic (reduction in heart rate) effects. nih.gov The selective nature of this cardiodepressant activity suggests a potential for therapeutic applications in conditions where a reduction in cardiac workload is desired, such as in the management of cardiac hypertrophy and ischemia. nih.gov
The interaction with the L-type calcium channel binding site, which is common to other aryl-dihyropyridines, has been confirmed through binding property investigations. nih.gov Molecular modeling studies have further supported these findings, providing a molecular-level description of the binding properties of these ligands and helping to rationalize the observed structure-activity relationships. nih.gov
The cardiovascular activity of these imidazo[2,1-b]thiazole analogues is a subject of ongoing investigation, with a focus on understanding the precise influence of the bicyclic scaffold on the pharmacological parameters and the potential for developing agents with enhanced selectivity for different isoforms of the L-type calcium channel, such as those found in the heart versus the brain.
Table 1: In Vitro Cardiovascular Activity of Imidazo[2,1-b]thiazole Analogues
| Compound/Analogue | Target | Activity | Selectivity |
| 4-Imidazo[2,1-b]thiazole-1,4-dihydropyridines | L-type Calcium Channels | Negative Inotropic Effect | High selectivity for nonvascular tissue |
| 4-Imidazo[2,1-b]thiazole-1,4-dihydropyridines | L-type Calcium Channels | Negative Chronotropic Effect | High selectivity for nonvascular tissue |
Table 2: Mechanistic Profile of Imidazo[2,1-b]thiazole Analogues
| Compound/Analogue | Mechanism of Action | Molecular Target |
| 4-Imidazo[2,1-b]thiazole-1,4-dihydropyridines | L-type calcium channel blockade | Aryl-dihydropyridine binding site |
Computational Chemistry and Molecular Modeling of 6 Chloro 2 Methylimidazo 2,1 B Thiazole Derivatives
Molecular Docking Simulations for Ligand-Target Recognition and Binding Affinity
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method allows for the characterization of the binding mode and affinity, offering insights into the molecular basis of biological activity. For derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold, docking studies have been extensively employed to identify potential protein targets and elucidate key intermolecular interactions.
Research on various imidazo[2,1-b]thiazole derivatives has demonstrated their potential to interact with a range of biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and inflammatory conditions. researchgate.netrsc.orgnih.gov For instance, studies on related compounds have explored their binding to targets such as cyclooxygenase-2 (COX-2), human peroxiredoxin 5, and various protein kinases. nih.govresearchgate.net
In the context of 6-Chloro-2-methylimidazo[2,1-b]thiazole derivatives, molecular docking simulations predict that the core scaffold can fit into hydrophobic pockets of target proteins. The 2-methyl group is anticipated to contribute to van der Waals interactions within these pockets. The 6-chloro substituent, being an electron-withdrawing and lipophilic group, can significantly influence the binding affinity. It may form halogen bonds or engage in hydrophobic interactions, thereby anchoring the ligand within the active site. The nitrogen and sulfur atoms of the heterocyclic core are potential hydrogen bond acceptors, which can further stabilize the ligand-protein complex.
A representative molecular docking study of a hypothetical this compound derivative against a protein kinase target might reveal interactions as summarized in the table below.
| Interaction Type | Interacting Residue (Example) | Ligand Moiety Involved | Predicted Contribution |
| Hydrogen Bond | Amino Acid (e.g., Cysteine) | Imidazole Nitrogen | Stabilizes ligand in the binding pocket |
| Hydrophobic Interaction | Amino Acid (e.g., Leucine, Valine) | Imidazo[2,1-b]thiazole core, Methyl group | Enhances binding affinity |
| Halogen Bond | Amino Acid (e.g., Aspartate, Glutamate) | 6-Chloro group | Provides specificity and additional binding energy |
| Pi-Stacking | Amino Acid (e.g., Phenylalanine, Tyrosine) | Thiazole (B1198619) ring | Orients the ligand correctly |
This table is illustrative and based on general findings for related compounds.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). In silico ADME prediction has become an indispensable tool in early-stage drug discovery to filter out compounds with undesirable pharmacokinetic properties.
For the this compound scaffold, computational models can predict a range of physicochemical and pharmacokinetic properties. Studies on analogous imidazo[2,1-b]thiazole derivatives have often shown promising ADME profiles, suggesting good drug-like characteristics. nih.govelsevierpure.comnih.gov These predictions are typically based on the molecule's structure and physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
The presence of the 6-chloro and 2-methyl groups on the imidazo[2,1-b]thiazole core influences its ADME properties. The chloro group increases lipophilicity, which can enhance membrane permeability and absorption, but may also increase metabolic susceptibility. The methyl group can also contribute to lipophilicity. Computational tools are used to assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five.
A summary of predicted ADME properties for a representative this compound derivative is presented below.
| ADME Parameter | Predicted Value/Range | Implication |
| Molecular Weight ( g/mol ) | < 500 | Favorable for oral bioavailability |
| LogP (Octanol/Water Partition Coefficient) | 2-4 | Good balance of solubility and permeability |
| Hydrogen Bond Donors | 0-1 | Favorable for membrane permeability |
| Hydrogen Bond Acceptors | 2-4 | Favorable for solubility and binding |
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Blood-Brain Barrier Permeability | Variable | Depends on specific substitutions |
| Cytochrome P450 Inhibition | Low to Moderate | Potential for drug-drug interactions to be considered |
These values are representative and derived from general predictions for similar chemical scaffolds.
Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into a molecule's chemical reactivity and kinetic stability.
For this compound, DFT calculations can elucidate the influence of the chloro and methyl substituents on the electronic properties of the heterocyclic system. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity.
The electron-withdrawing nature of the chlorine atom at the 6-position is expected to lower the energy of both the HOMO and LUMO, potentially increasing the molecule's stability. researchgate.net The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are prone to electrophilic or nucleophilic attack, providing clues about its metabolic fate and potential intermolecular interactions. researchgate.net
Key quantum chemical parameters calculated for a this compound derivative are outlined in the following table.
| Quantum Chemical Parameter | Description | Significance for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |
| HOMO-LUMO Energy Gap (ΔE) | Difference in energy between HOMO and LUMO | Correlates with chemical stability and reactivity |
| Dipole Moment | Measure of the polarity of the molecule | Influences solubility and intermolecular interactions |
| Molecular Electrostatic Potential (MEP) | Maps electron density to identify electrophilic and nucleophilic sites | Predicts sites for non-covalent interactions and metabolic reactions |
The specific values for these parameters would be obtained from detailed DFT calculations.
Homology Modeling and Molecular Dynamics Simulations for Target-Ligand Complex Dynamics
When the experimental three-dimensional structure of a protein target is unavailable, homology modeling can be used to construct a reliable model based on the known structure of a homologous protein. This modeled protein structure can then be used for molecular docking studies with ligands such as this compound derivatives.
Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. These simulations can be used to assess the stability of the binding pose predicted by docking, analyze the conformational changes that occur upon ligand binding, and calculate the binding free energy with greater accuracy. rsc.org
For a complex of a this compound derivative with its target protein, an MD simulation would track the atomic positions and velocities over a defined period. Analysis of the simulation trajectory can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, providing confidence in the predicted binding mode. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex.
The combination of homology modeling, molecular docking, and molecular dynamics simulations provides a comprehensive workflow for investigating the interaction of this compound derivatives with their biological targets, guiding further experimental validation.
Future Research Trajectories and Unaddressed Scientific Inquiries
Development of Novel Synthetic Pathways and Eco-Friendly Approaches
The synthesis of 6-Chloro-2-methylimidazo[2,1-b]thiazole and its analogs is an area ripe for innovation, with a growing emphasis on environmentally benign methodologies. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and multi-step processes that can be inefficient and generate significant waste. mdpi.comresearchgate.net Future research is increasingly directed towards the development of novel, greener synthetic pathways.
One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. researchgate.netbohrium.com For instance, the synthesis of various imidazo[2,1-b]thiazole (B1210989) derivatives has been successfully achieved using microwave irradiation in conjunction with green solvents like polyethylene (B3416737) glycol (PEG)-400. bohrium.com
Another eco-friendly approach gaining traction is visible-light-promoted synthesis . This method utilizes visible light as a clean and abundant energy source to drive chemical reactions, often eliminating the need for catalysts or photosensitizers. researchgate.net The application of this technology to the synthesis of the imidazo[2,1-b]thiazole core represents a significant step towards sustainable pharmaceutical manufacturing. researchgate.net
Furthermore, one-pot multicomponent reactions (MCRs) are being explored to enhance synthetic efficiency. mdpi.com MCRs, such as the Groebke–Blackburn–Bienaymé reaction, allow for the construction of complex molecules like imidazo[2,1-b]thiazoles in a single step from multiple starting materials, thereby minimizing waste and simplifying purification processes. mdpi.com
| Synthetic Approach | Key Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, use of greener solvents. researchgate.netbohrium.com |
| Visible-Light-Promoted Synthesis | Utilizes a clean energy source, often catalyst-free. researchgate.net |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. mdpi.com |
Advanced Mechanistic Elucidation of Biological Activities beyond Phenotypic Screening
While phenotypic screening has been instrumental in identifying the broad biological activities of imidazo[2,1-b]thiazole derivatives, future research must delve deeper into their precise mechanisms of action at the molecular level. researchgate.net Understanding how these compounds interact with their biological targets is crucial for optimizing their efficacy and selectivity.
For example, certain imidazo[2,1-b]thiazole-chalcone conjugates have been identified as potent microtubule-destabilizing agents . nih.gov Detailed mechanistic studies, including tubulin polymerization assays and immunofluorescence analysis, have revealed that these compounds can inhibit microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Molecular docking studies further suggest that these conjugates bind to the tubulin protein. nih.gov
In the context of cancer therapy, novel imidazo[2,1-b]thiazole derivatives have been discovered as potent pan-RAF inhibitors . acs.orgnih.gov These compounds have been shown to inhibit the phosphorylation of MEK and ERK, key components of the MAPK signaling pathway, which is often hyperactivated in melanoma. nih.gov Further investigation into the specific binding modes and kinetics of these inhibitors will be essential for developing next-generation targeted therapies.
Moreover, some 5,6-dihydroimidazo[2,1-b]thiazoles have demonstrated antimicrobial activity by inhibiting DNA gyrase . nih.gov Elucidating the precise interactions within the enzyme's active site will be critical for designing more potent and selective antibacterial agents.
Leveraging Artificial Intelligence and Machine Learning for De Novo Design and Virtual Screening
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. mednexus.orgmdpi.com These computational tools can analyze vast datasets to identify novel drug candidates, predict their biological activities, and optimize their pharmacokinetic properties, significantly reducing the time and cost of development. mdpi.com
De novo design algorithms can generate novel molecular structures based on desired pharmacological profiles. By learning the structure-activity relationships (SAR) from existing imidazo[2,1-b]thiazole derivatives, these AI models can propose new analogs of this compound with potentially enhanced efficacy and reduced off-target effects.
Virtual screening is another powerful application of AI and ML. mdpi.com Large chemical libraries can be computationally screened against a specific biological target to identify potential hits. This approach is particularly useful for identifying novel inhibitors of well-characterized targets, such as kinases or microbial enzymes. For instance, AI can be employed to screen for new imidazo[2,1-b]thiazole-based molecules that target specific isoforms of carbonic anhydrase or pantothenate synthetase in Mycobacterium tuberculosis. nih.govrsc.orgnih.gov
| AI/ML Application | Description | Potential Impact on this compound Research |
| De Novo Design | Generation of novel molecular structures with desired properties. | Design of new analogs with improved efficacy and safety profiles. |
| Virtual Screening | Computational screening of large chemical libraries against a biological target. | Rapid identification of new lead compounds for various therapeutic targets. |
| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. mednexus.org | Early-stage filtering of candidates with poor pharmacokinetic properties. nih.gov |
Targeting Emerging Drug Resistance Mechanisms with this compound Analogues
The rise of antimicrobial resistance is a critical global health challenge, necessitating the development of new therapeutic agents that can overcome existing resistance mechanisms. The imidazo[2,1-b]thiazole scaffold has shown promise in this area, with derivatives being investigated for their activity against drug-resistant pathogens. nih.gov
Future research should focus on designing analogs of this compound that specifically target mechanisms of resistance. For example, compounds could be developed to inhibit efflux pumps, which are membrane proteins that actively transport antibiotics out of bacterial cells, thereby restoring the efficacy of existing drugs.
Another strategy is to target enzymes that confer resistance, such as beta-lactamases. By designing imidazo[2,1-b]thiazole derivatives that can inhibit these enzymes, it may be possible to resensitize resistant bacteria to conventional beta-lactam antibiotics.
Furthermore, the development of imidazo[2,1-b]thiazole-based compounds with novel mechanisms of action is a high priority. nih.gov By targeting pathways that are not exploited by current antibiotics, it is possible to develop drugs that are less susceptible to the development of resistance. The investigation of 5,6-dihydroimidazo[2,1-b]thiazoles as DNA gyrase inhibitors is a step in this direction. nih.gov
Exploration of Multi-Targeted Ligands and Hybrid Molecules Incorporating the Imidazo[2,1-b]thiazole Core
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. researchgate.net Consequently, there is growing interest in the development of multi-targeted ligands, or "hybrid molecules," that can simultaneously modulate several targets. The imidazo[2,1-b]thiazole core is an excellent scaffold for the design of such agents due to its versatile chemistry and broad biological activity. researchgate.net
One approach involves creating imidazo[2,1-b]thiazole-chalcone conjugates . nih.gov Chalcones are known to possess a wide range of biological activities, and by combining them with the imidazo[2,1-b]thiazole moiety, it is possible to create hybrid molecules with enhanced anticancer properties that act as microtubule-destabilizing agents. nih.gov
Similarly, imidazo[2,1-b]thiazole-benzimidazole conjugates have been synthesized and evaluated as microtubule-targeting agents. nih.gov Benzimidazoles are another class of heterocyclic compounds with known anticancer activity, and their combination with the imidazo[2,1-b]thiazole scaffold can lead to synergistic effects. nih.gov
Another promising strategy is the development of imidazo[2,1-b]thiazole-triazole conjugates . nih.gov Triazoles are often used as linkers in medicinal chemistry, and their incorporation into imidazo[2,1-b]thiazole derivatives can lead to compounds with potent antiproliferative activity and the ability to destabilize microtubules. nih.gov
The exploration of such hybrid molecules opens up new avenues for the treatment of complex diseases by providing a means to simultaneously target multiple disease-relevant pathways.
Q & A
Q. What are the primary synthetic routes for 6-chloro-2-methylimidazo[2,1-b]thiazole, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization reactions. A common method involves reacting 2-amino-5-chlorothiazole derivatives with α-bromo ketones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in acetone, followed by acid reflux and crystallization from N,N-dimethylformamide (DMF) . Yield optimization requires precise control of solvent polarity, temperature (e.g., reflux at 70–80°C), and stoichiometric ratios. For example, substituting acetone with polar aprotic solvents like DMF can enhance cyclization efficiency .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography confirms the planar imidazo[2,1-b]thiazole core and substituent orientations. Intermolecular π-π stacking (3.35–3.41 Å distances) between the heterocyclic core and aromatic rings stabilizes the crystal lattice . Complementary techniques include:
Q. What are the foundational biological activities of this compound?
this compound exhibits dual cyclooxygenase (COX-1/COX-2) inhibition, reducing prostaglandin synthesis and inflammation . It also shows antimicrobial activity against Staphylococcus aureus (MIC ~7.05 µM) and antitumor potential via FtsZ protein targeting .
Advanced Research Questions
Q. How can selective COX-2 inhibition be achieved, and what methodological challenges arise?
Selective COX-2 inhibition requires substituent engineering to avoid the hydrophobic COX-1 active site. For example:
Q. What strategies resolve contradictions in reported antimicrobial efficacy across studies?
Discrepancies arise from variations in:
- Bacterial strains : Gram-positive pathogens (e.g., S. aureus) show higher sensitivity than Gram-negative species due to membrane permeability .
- Assay conditions : Broth microdilution (pH 7.4) vs. agar diffusion methods yield differing MIC values. Standardizing protocols (CLSI guidelines) and using isogenic mutant strains can clarify structure-activity relationships .
Q. How do solvent-free synthesis methods improve sustainability without compromising yield?
Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/CH3SO3H) achieves 90–96% yield for imidazo[2,1-b]thiazole derivatives. This method eliminates solvent waste and reduces purification steps while maintaining regioselectivity . Key parameters include:
Q. What computational tools validate target engagement in anticancer studies?
Molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) predict binding to FtsZ (tubulin homolog) and pantothenate synthetase. For example:
Q. Why do some derivatives show divergent activities in anti-inflammatory vs. anticancer assays?
Substituent electronic effects dictate target preference:
- Electron-withdrawing groups (Cl, NO2) : Favor COX-2 inhibition by enhancing electrophilicity .
- Aryl extensions (e.g., 4-nitrophenyl) : Promote intercalation into DNA or kinase active sites, shifting activity toward anticancer targets . Dual-function derivatives require optimized logP (2–3) to balance membrane permeability and solubility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
